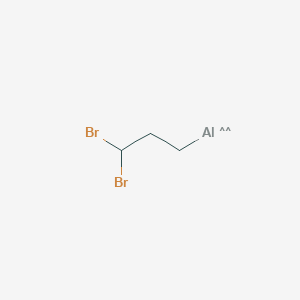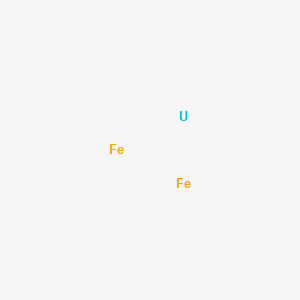
Iron;uranium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-uranium compounds, often referred to as ferrouranium, are alloys composed of iron and uranium. These compounds are notable for their unique properties, which include high density, significant hardness, and the ability to form intermetallic compounds such as U₆Fe and UFe₂ . Ferrouranium has been used historically in various industrial applications, particularly in the steel industry, due to its ability to enhance the mechanical properties of steel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iron-uranium compounds typically involves the direct combination of iron and uranium at high temperatures. The process can be carried out in an electric arc furnace, where iron and uranium metals are melted together. The resulting alloy is then cooled and solidified. The reaction conditions often include temperatures exceeding 1000°C to ensure complete melting and mixing of the metals .
Industrial Production Methods
Industrial production of ferrouranium involves the use of depleted uranium, which is a byproduct of the nuclear industry. The uranium is alloyed with iron in specific proportions, usually containing about 35-50% uranium and 1.5-4.0% carbon . The alloy is then cast into ingots or other desired shapes for further processing.
Analyse Des Réactions Chimiques
Types of Reactions
Iron-uranium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both iron and uranium, which can exhibit multiple oxidation states.
Common Reagents and Conditions
Oxidation: Iron-uranium compounds can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or carbon monoxide, converting uranium oxides back to metallic uranium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include various uranium oxides, such as UO₂ and U₃O₈, and intermetallic compounds like U₆Fe and UFe₂ .
Applications De Recherche Scientifique
Iron-uranium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of iron-uranium compounds involves their interaction with various molecular targets and pathways. In the context of their industrial applications, the presence of uranium in the alloy enhances the mechanical properties of steel by forming stable intermetallic compounds that improve the material’s strength and toughness . In biological systems, uranium compounds can interact with cellular components, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Iron-uranium compounds can be compared with other similar compounds, such as:
Ferrovanadium: An alloy of iron and vanadium used as a deoxidizer and to improve the mechanical properties of steel.
Ferronickel: An alloy of iron and nickel used to enhance the corrosion resistance and toughness of steel.
Ferrochromium: An alloy of iron and chromium used to increase the hardness and corrosion resistance of steel.
The uniqueness of iron-uranium compounds lies in their ability to significantly lower the melting point of iron and form stable intermetallic compounds, which are not commonly observed with other ferroalloys .
Propriétés
Numéro CAS |
12023-42-6 |
|---|---|
Formule moléculaire |
Fe2U |
Poids moléculaire |
349.72 g/mol |
Nom IUPAC |
iron;uranium |
InChI |
InChI=1S/2Fe.U |
Clé InChI |
ZXBBWJAUPRELIV-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


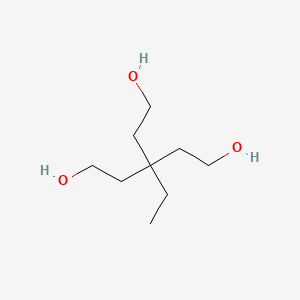
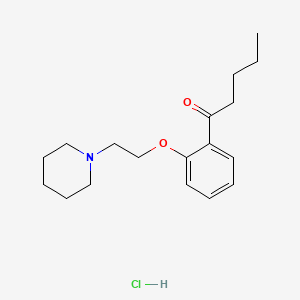
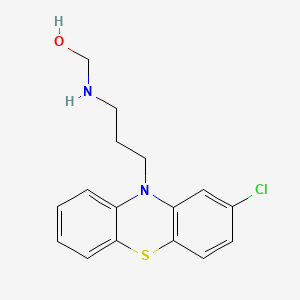

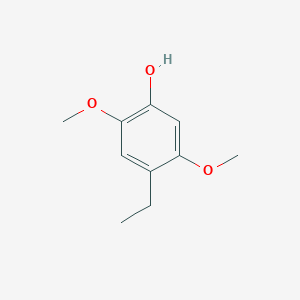


![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)


